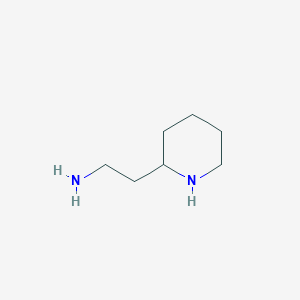

2-Piperidineethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c8-5-4-7-3-1-2-6-9-7/h7,9H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVJVQXLBZUEMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15932-66-8 | |

| Record name | NSC 143025 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015932668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC143025 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

2-Piperidineethanamine synthesis from pyridine

An In-Depth Technical Guide to the Synthesis of 2-Piperidineethanamine from Pyridine Precursors

Abstract

2-Piperidineethanamine is a pivotal structural motif in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds. Its synthesis, however, presents a significant challenge, primarily due to the inherent stability of the aromatic pyridine ring. This guide provides a comprehensive exploration of the predominant synthetic strategy, which involves the initial formation of a 2-(2-aminoethyl)pyridine intermediate, followed by the catalytic hydrogenation of the heterocyclic ring. We will delve into the causality behind experimental choices, compare various catalytic systems, and provide detailed, field-proven protocols for researchers and drug development professionals. The discussion is grounded in authoritative sources to ensure scientific integrity and reproducibility.

Part 1: The Significance and Synthetic Challenges of 2-Piperidineethanamine

The piperidine scaffold is one of the most prevalent N-heterocycles found in FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties.[1] The 2-aminoethyl side chain provides a crucial handle for further functionalization and interaction with biological targets. The most atom-economical and direct pathway to this valuable building block is from readily available pyridine precursors.[1]

The core challenge lies in the reduction of the pyridine ring. Its aromaticity requires potent catalytic systems, often necessitating high pressures and temperatures to overcome the activation energy barrier.[1] Furthermore, the Lewis basic nitrogen atom in both the pyridine starting material and the piperidine product can coordinate to the metal catalyst, potentially leading to inhibition or poisoning.[1] A successful synthesis must therefore employ a robust catalytic system that can efficiently saturate the ring while tolerating the amine functionality.

Part 2: Synthesis of the Key Intermediate: 2-(2-Aminoethyl)pyridine

The most common pathway to 2-piperidineethanamine begins with the synthesis of its unsaturated precursor, 2-(2-aminoethyl)pyridine. This intermediate is typically prepared via the reduction of 2-pyridineacetonitrile.

Mechanism: Reduction of a Nitrile with Raney Nickel

The reduction of nitriles to primary amines using Raney Nickel is a classic and robust transformation.[2] The reaction proceeds via catalytic hydrogenation, where hydrogen is supplied either from a pressurized H₂ atmosphere or generated in situ from a source like sodium hypophosphite.[3][4] The nitrile adsorbs onto the nickel surface and undergoes sequential addition of hydrogen atoms across the carbon-nitrogen triple bond, proceeding through an intermediate imine which is rapidly reduced to the final primary amine.

Caption: Synthesis pathway for the 2-(2-aminoethyl)pyridine intermediate.

Experimental Protocol: Raney Nickel Reduction of 2-Pyridineacetonitrile

This protocol is a representative procedure adapted from established methods for nitrile reduction using Raney Nickel.[2][3][4]

-

Reactor Setup: To a hydrogenation-rated pressure vessel equipped with a magnetic stir bar, add 2-pyridineacetonitrile (1.0 eq).

-

Solvent and Catalyst Addition: Under an inert atmosphere (e.g., Argon), add a suitable solvent such as acetic acid or an alcohol (e.g., methanol, ethanol).[2] Carefully add a slurry of activated Raney Nickel (approx. 5-10% by weight of the nitrile). Safety Note: Raney Nickel is pyrophoric when dry and must be handled as a slurry under an inert atmosphere.[2]

-

Hydrogenation: Seal the vessel. Purge the system three times with hydrogen gas (H₂). Pressurize the reactor to the desired pressure (typically 3-5 bar for this type of reduction) and stir the mixture vigorously.

-

Reaction Monitoring: The reaction progress can be monitored by TLC or GC-MS. The reaction is typically complete within 2-4 hours at room temperature or with gentle warming (40-50°C).

-

Work-up: Once the reaction is complete, carefully vent the reactor and purge with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Do not allow the filter cake to dry. Quench the catalyst immediately with water.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by distillation or crystallization after appropriate pH adjustment and extraction.

Part 3: Catalytic Hydrogenation of the Pyridine Ring

This step is the most critical part of the synthesis, involving the saturation of the aromatic pyridine ring of the 2-(2-aminoethyl)pyridine intermediate. The choice of catalyst is paramount for achieving high yield and selectivity under manageable conditions.

Causality Behind Catalyst and Condition Selection

The hydrogenation of pyridines is a well-studied but challenging field. While numerous catalysts can effect the transformation, the conditions required vary dramatically.

-

Nickel (Raney Ni): A cost-effective catalyst, but it typically requires harsh conditions, such as temperatures of 170-200°C and high hydrogen pressure, which may not be compatible with sensitive functional groups.[5]

-

Ruthenium (Ru): Ruthenium-based catalysts, like RuO₂ or supported Ru nanoparticles, are effective but often still require elevated temperatures and pressures.[6][7][8][9]

-

Platinum (PtO₂, Adams' catalyst): A versatile and powerful catalyst, often used in acidic solvents like glacial acetic acid, which activates the pyridine ring towards reduction by protonation.[10]

-

Rhodium (Rh): Rhodium catalysts (Rh/C, Rh/Al₂O₃, Rh₂O₃) are frequently the catalysts of choice for this transformation due to their high activity, which allows for the use of significantly milder reaction conditions (lower temperature and pressure).[9][11][12] Recent studies have highlighted rhodium(III) oxide (Rh₂O₃) as a particularly effective and stable commercial catalyst for reducing functionalized pyridines under mild conditions (e.g., 40°C, 5 bar H₂).[12][13]

-

Electrocatalysis: An emerging sustainable method involves electrocatalytic hydrogenation using catalysts like Rh on carbon black (Rh/KB), which can operate at ambient temperature and pressure, using water as a proton source.[14][15]

Caption: Simplified schematic of heterogeneous catalytic hydrogenation.

Comparative Data on Pyridine Hydrogenation

| Catalyst | Solvent | Temperature (°C) | Pressure (bar H₂) | Typical Yield | Reference |

| Raney Ni | Ethanol | 170 - 200 | High | Good | [5] |

| RuO₂ | Methanol | ~100 | ~70 | Good | [8][9] |

| PtO₂ | Acetic Acid | Room Temp. | 50 - 70 | Good-Excellent | [10] |

| Rh/C | Ethanol | 25 - 50 | 3 - 5 | Excellent | [9] |

| Rh₂O₃ | TFE / HFIP | 40 | 5 | Excellent | [12][16] |

| Rh/KB | Water / MTBE | 25 | (Electrolytic) | Quantitative | [14][15] |

Experimental Protocol: Rhodium-Catalyzed Hydrogenation of 2-(2-Aminoethyl)pyridine

This protocol is based on the mild conditions reported for Rh₂O₃ catalysis.[12][16]

-

Reactor Preparation: In a glass vial suitable for a high-pressure reactor, combine 2-(2-aminoethyl)pyridine (1.0 eq, ~0.8 mmol) and the rhodium catalyst (e.g., Rh₂O₃, 1 mg, ~0.5 mol%).

-

Solvent Addition: Add the solvent, trifluoroethanol (TFE), approximately 1 mL.

-

Reaction Execution: Place the vial into the high-pressure reactor and seal the main vessel. Purge the reactor three times with an inert gas (e.g., Argon), followed by three purges with hydrogen gas.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to 5 bar.[12] Stir the reaction mixture at 40°C for 16 hours.[12]

-

Work-up: After cooling to room temperature, carefully vent the reactor. Filter the contents through a short plug of silica or Celite® to remove the heterogeneous catalyst, washing with a small amount of methanol or ethyl acetate.

-

Isolation and Purification: Concentrate the filtrate under reduced pressure to yield the crude 2-piperidineethanamine. The product can be further purified by vacuum distillation or by salt formation and recrystallization if necessary.

Part 4: Alternative Synthetic Pathway

An alternative, though often more lengthy, strategy involves functionalizing a pre-existing piperidine ring. This route avoids the direct hydrogenation of pyridine but requires more synthetic steps for side-chain construction.

Caption: Multi-step alternative synthesis starting from 2-piperidinemethanol.

This approach can be advantageous if specific stereochemistry at the 2-position is required, as chiral starting materials like 2-piperidinecarboxylic acid can be employed. However, for bulk, achiral synthesis, the direct hydrogenation route is generally more efficient.

Conclusion

The synthesis of 2-piperidineethanamine from pyridine is most effectively achieved through a two-stage process: the formation of 2-(2-aminoethyl)pyridine, typically via reduction of 2-pyridineacetonitrile, followed by the catalytic hydrogenation of the pyridine ring. While various catalysts can accomplish the key ring-saturation step, rhodium-based systems, particularly Rh₂O₃, offer a distinct advantage by enabling the reaction to proceed under mild temperatures and pressures with high efficiency.[12][13] The continued development of highly active and selective catalysts, including those for electrocatalytic processes, promises to make the synthesis of this important pharmaceutical building block even more efficient and sustainable.

References

- Wu, J., Tang, W., & Xiao, J. (2013). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation.

- Wu, J., Tang, W., & Xiao, J. (2013).

- Kamei, T., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.

- Metal-catalysed Pyridine Ring Synthesis. WordPress.

- Ladenburg Rearrangement. Merck & Co., Inc..

- Kamei, T., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.

- Smith, C. R., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.

- Role of Pyridine and Alternative Solvents in Raney Nickel Catalyzed Nitrile Reduction? (2023).

- Backeberg, O. G., & Staskun, B. (1962). A Novel Reduction of Nitriles to Aldehydes. Journal of the Chemical Society.

- Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. (2024). Organic & Biomolecular Chemistry (RSC Publishing).

- Top 59 papers published in the topic of Raney nickel in 2001. SciSpace.

- Hydrogenation of alcohol pyridines with Rh₂O₃ catalyst. (2024).

- Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions. (2022). RSC Publishing.

- The Reduction of Nitriles to Aldehydes. (2008).

- Freifelder, M., & Stone, G. R. (1961). Reductions with Ruthenium. II. Its Use in the Hydrogenation of Pyridines. The Journal of Organic Chemistry.

- Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. (2023). YouTube.

- Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions. (2022).

- Piperidine Synthesis. (2025). DTIC.

- Sreenivasulu, R. M., Ranganath, K. V. S., & Raju, R. R. (2012).

- The Ladenburg rearrangement. (1966). University of Canterbury Research Repository.

- PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIVATIVES.

- Process for preparing 2-piperidineethanol compounds. (2001).

- Catalytic Hydrogenation of Pyridine to Piperidine. (2025). BenchChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. google.com [google.com]

- 3. 777. A novel reduction of nitriles to aldehydes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. DE69929808T2 - PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIVATIVES - Google Patents [patents.google.com]

- 9. US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. pcliv.ac.uk [pcliv.ac.uk]

- 12. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]

- 13. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

physicochemical properties of 2-Piperidineethanamine

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Piperidineethanamine for Drug Discovery and Development.

Abstract

2-Piperidineethanamine, also known as N-(2-Aminoethyl)piperidine, is a key bifunctional building block in modern medicinal chemistry. Its structure, featuring a saturated piperidine heterocycle and a primary ethylamine side chain, offers multiple avenues for chemical modification, making it a valuable scaffold for the synthesis of diverse molecular entities. The physicochemical properties of this compound, such as its basicity (pKa), lipophilicity (logP), and solubility, are critical determinants of its reactivity, formulation feasibility, and the pharmacokinetic profile of its derivatives. This guide provides a detailed examination of the core , offering insights into its analytical characterization, synthesis, and chemical stability. By synthesizing technical data with practical, field-proven methodologies, this document serves as an in-depth resource for researchers, scientists, and drug development professionals aiming to leverage this versatile intermediate in their discovery pipelines.

Introduction to 2-Piperidineethanamine

The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperidine ring is one of the most prevalent nitrogen-containing heterocycles found in pharmaceuticals and natural products.[1] Its prevalence stems from a combination of favorable characteristics: the sp3-hybridized framework provides a three-dimensional geometry that can effectively probe biological space, while the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor.[1] This versatility allows piperidine-containing molecules to engage in a wide range of interactions with biological targets. Furthermore, the piperidine scaffold often imparts desirable pharmacokinetic properties, including improved metabolic stability and aqueous solubility, enhancing the "druggability" of a molecule.

2-Piperidineethanamine: Structure and Identification

2-Piperidineethanamine (Figure 1) is a disubstituted piperidine featuring a primary aminoethyl group attached to the ring nitrogen. This unique arrangement provides two distinct nucleophilic centers: a secondary amine within the piperidine ring and a primary amine at the terminus of the ethyl chain. This dual reactivity makes it a highly versatile intermediate for constructing more complex molecules.

| Identifier | Value | Reference |

| IUPAC Name | 2-piperidin-1-ylethanamine | [2] |

| CAS Number | 27578-60-5 | [2][3] |

| Molecular Formula | C7H16N2 | [2][3] |

| Molecular Weight | 128.22 g/mol | [2] |

| Synonyms | N-(2-Aminoethyl)piperidine, 1-(2-Aminoethyl)piperidine, 2-Piperidinoethylamine | [2] |

| SMILES | C1CCN(CC1)CCN | [2] |

Core Physicochemical Properties

The utility of 2-Piperidineethanamine in drug development is fundamentally governed by its physicochemical properties. These parameters influence everything from synthetic reaction conditions to the ultimate biological activity and ADME (Absorption, Distribution, Metabolism, Excretion) profile of its derivatives.

| Property | Value | Rationale and Importance in Drug Development |

| Physical State | Clear, colorless liquid | Influences handling, purification, and formulation processes. |

| Boiling Point | 186 °C (459.2 K) | [3] |

| Density | 0.899 g/mL at 25 °C | Important for process chemistry, formulation, and quality control. |

| pKa | See Section 2.1 | Governs the ionization state at physiological pH, impacting solubility, membrane permeability, and receptor binding. |

| LogP | See Section 2.2 | Measures lipophilicity, a key predictor of absorption, distribution, and potential for CNS penetration. |

| Solubility | Partly miscible in water | Affects bioavailability and dictates suitable solvents for synthesis and formulation. |

Basicity and Ionization (pKa)

2-Piperidineethanamine possesses two basic nitrogen centers: the tertiary amine within the piperidine ring and the primary amine of the ethylamine side chain. The pKa values dictate the extent of protonation at a given pH. At physiological pH (~7.4), both nitrogens will be significantly protonated, rendering the molecule a dication.

Lipophilicity (LogP/LogD)

Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a critical parameter in drug design. It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water. For ionizable compounds like 2-Piperidineethanamine, the distribution coefficient (LogD) at a specific pH is more relevant.

-

Causality: PubChem lists a computed XLogP3 value of 0.4, suggesting low to moderate lipophilicity in its neutral form.[2] However, at physiological pH, the molecule's dicationic state will dramatically decrease its effective lipophilicity (LogD7.4 will be significantly lower than LogP). This property governs the ability of its derivatives to cross biological membranes, including the blood-brain barrier. Medicinal chemists often modify scaffolds like this to fine-tune the LogP/LogD, balancing the need for membrane permeability with sufficient aqueous solubility for systemic distribution.

Solubility

The solubility of a molecule in both aqueous and organic media is fundamental to its utility. 2-Piperidineethanamine is reported as being partly miscible in water, a property consistent with its polar amine groups and relatively small alkyl frame.

-

Causality: The hydrogen bonding capacity of the two amine groups facilitates interaction with water molecules. Its solubility can be significantly increased at lower pH values where the molecule becomes fully protonated, forming highly soluble hydrochloride salts. This principle is widely used in drug formulation to create aqueous solutions for injection or oral administration.

Spectroscopic and Analytical Characterization

Unambiguous identification and purity assessment are cornerstones of chemical research and development. A combination of spectroscopic and chromatographic methods is employed to characterize 2-Piperidineethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, typically in the 1.4-1.7 ppm (for the β and γ methylenes) and 2.3-2.8 ppm (for the α methylenes adjacent to the nitrogen) regions.[5] The two methylene groups of the ethylamine chain would appear as distinct triplets around 2.5-2.8 ppm. The primary amine (NH₂) protons would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR: The carbon spectrum would show distinct signals for the three unique carbons of the piperidine ring and the two carbons of the ethyl chain.[2] The carbons alpha to the nitrogen atoms (C-2/C-6 of the piperidine and the two carbons of the ethyl chain) would be the most deshielded, appearing further downfield.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.[2]

-

N-H Stretch: A characteristic medium to weak absorption in the 3300-3500 cm⁻¹ region corresponding to the primary amine (NH₂).

-

C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) from the methylene groups.

-

N-H Bend: A medium absorption around 1590-1650 cm⁻¹ from the scissoring vibration of the primary amine.

-

C-N Stretch: Absorptions in the fingerprint region (1000-1250 cm⁻¹) corresponding to the C-N bonds.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A peak at m/z = 128 corresponding to the molecular weight of the compound.[6]

-

Fragmentation: A prominent base peak is expected at m/z = 98, resulting from the alpha-cleavage and loss of the ethylamine group (CH₂NH₂), which is a characteristic fragmentation pathway for N-substituted piperidines.[6]

Synthesis and Chemical Stability

Synthetic Strategy

A common and industrially scalable method for the synthesis of saturated heterocycles like piperidine is the catalytic hydrogenation of their aromatic precursors. 2-Piperidineethanamine can be efficiently synthesized by the reduction of 2-pyridineethanamine.

-

Causality: This reaction involves the saturation of the pyridine ring using a catalyst, typically a noble metal such as Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C), under a hydrogen atmosphere. The choice of catalyst and solvent can influence reaction efficiency and selectivity. This method is advantageous due to the commercial availability of the starting pyridine derivative.[7]

Caption: A typical synthetic workflow for 2-Piperidineethanamine.

Handling, Storage, and Stability

Proper handling and storage are critical to maintain the purity and integrity of 2-Piperidineethanamine.

-

Stability: As a primary and tertiary amine, it is susceptible to oxidation and can react with atmospheric carbon dioxide. It is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[2][8]

-

Storage: It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated place.[8][9]

-

Incompatibilities: It is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides. Contact with these materials should be strictly avoided to prevent vigorous and potentially hazardous reactions.[9]

Experimental Protocols

The following protocols are foundational methods for characterizing 2-Piperidineethanamine and are designed to be self-validating through the inclusion of system suitability and control steps.

Protocol: Determination of pKa by Potentiometric Titration

-

Objective: To determine the acid dissociation constants (pKa) of the two amine groups.

-

Methodology:

-

Preparation: Prepare a ~0.01 M solution of 2-Piperidineethanamine in deionized, CO₂-free water. Calibrate a pH meter with standard buffers (pH 4, 7, 10).

-

Titration: Place the solution in a jacketed beaker maintained at 25 °C. Titrate with a standardized solution of 0.1 M HCl, adding the titrant in small, precise increments.

-

Data Collection: Record the pH after each addition of HCl. Continue the titration well past the second equivalence point.

-

Analysis: Plot the pH versus the volume of HCl added. The two pKa values correspond to the pH at the half-equivalence points. Alternatively, use derivative plots (ΔpH/ΔV) to accurately determine the equivalence points.

-

-

Trustworthiness: The accuracy of the method is validated by the sharpness of the equivalence points on the titration curve and by running a titration of a known standard (e.g., piperazine) to ensure the system is performing correctly.[4]

Protocol: Purity Analysis by Reverse-Phase HPLC

-

Objective: To determine the purity of a sample and identify any potential impurities.

-

Methodology:

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (as the compound lacks a strong chromophore, low UV is necessary).

-

Sample: Prepare a 1 mg/mL solution in the initial mobile phase composition.

-

-

Trustworthiness: System suitability is established by injecting a standard mixture to confirm resolution and peak shape. The method is considered stability-indicating if it can resolve the parent compound from its known degradation products.

Caption: A comprehensive analytical workflow for quality control.

Conclusion

2-Piperidineethanamine is a foundational building block whose value in drug discovery and development is directly linked to its distinct physicochemical properties. Its dual amine functionality, coupled with the stable and conformationally relevant piperidine scaffold, provides a rich platform for synthetic elaboration. A thorough understanding of its basicity, lipophilicity, solubility, and stability is not merely academic; it is a prerequisite for its effective use in the rational design of novel therapeutic agents. The protocols and data synthesized in this guide offer researchers the necessary framework to confidently handle, characterize, and derivatize this important chemical intermediate, thereby accelerating the journey from molecular concept to clinical candidate.

References

-

National Institute of Standards and Technology. (n.d.). 1-Piperidineethanamine. NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Comparison of experimental and calculated pKa values for polyamines (at 298K). Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(2-Aminoethyl)piperidine. PubChem Compound Database. Retrieved January 12, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Piperidineethanamine. NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Piperidin-2-ylethanol. PubChem Compound Database. Retrieved January 12, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

-

Supplementary Information. (n.d.). Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. Retrieved January 12, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved January 12, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved January 12, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

-

DTIC. (2025). Piperidine Synthesis. Retrieved January 12, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Piperidinone. NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

-

Journal of Chemical & Engineering Data. (2010). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). CN102276526B - Synthesis method of 2-amino pyridine compounds.

-

National Center for Biotechnology Information. (2010). A mild, catalyst-free synthesis of 2-aminopyridines. PMC. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (2021). Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives. PMC. Retrieved January 12, 2026, from [Link]

Sources

- 1. Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(2-Aminoethyl)piperidine | C7H16N2 | CID 33944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Piperidineethanamine [webbook.nist.gov]

- 4. uregina.ca [uregina.ca]

- 5. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 6. 1-Piperidineethanamine [webbook.nist.gov]

- 7. Piperidine synthesis [organic-chemistry.org]

- 8. echemi.com [echemi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 2-Piperidineethanamine: Synthesis, Characterization, and Applications in Drug Discovery

Introduction: Navigating the Isomeric Landscape of Piperidineethanamine

To the researcher, precision in molecular architecture is paramount. The term "2-Piperidineethanamine" presents an immediate ambiguity that must be addressed. It can refer to two distinct positional isomers, each with unique chemical properties and synthetic pathways. The primary distinction lies in the point of attachment of the ethanamine side chain to the piperidine ring:

-

1-(2-Aminoethyl)piperidine (on Nitrogen): The ethanamine group is attached to the nitrogen atom (position 1) of the piperidine ring. This isomer is the more common and extensively documented compound in chemical literature and commercial catalogs.

-

2-(2-Aminoethyl)piperidine (on Carbon): The ethanamine group is attached to the carbon atom at position 2 of the piperidine ring.

This guide will focus primarily on the N-substituted isomer, 1-(2-Aminoethyl)piperidine , due to the wealth of available data, while also providing key identifiers for its C-substituted counterpart to ensure comprehensive understanding and prevent synthetic ambiguity. The piperidine moiety is a cornerstone of medicinal chemistry, valued for its ability to confer favorable pharmacokinetic properties and serve as a versatile scaffold for interacting with biological targets.[1][2] Understanding the nuances of its functionalized derivatives, such as 2-Piperidineethanamine, is critical for the development of novel therapeutics.[3]

Part 1: Core Molecular Identification and Physicochemical Properties

A precise identification of the target molecule is the foundation of any research endeavor. This section provides the essential identifiers and physicochemical data for both primary isomers of 2-Piperidineethanamine.

Isomer Identification and Synonyms

Clarity in nomenclature is essential for reproducibility. The following table delineates the CAS numbers and common synonyms for both isomers.

| Feature | 1-(2-Aminoethyl)piperidine | 2-(2-Aminoethyl)piperidine |

| Structure | N-attachment of the ethylamine group | C2-attachment of the ethylamine group |

| CAS Number | 27578-60-5 [4][5][6] | 15932-66-8 [7] |

| IUPAC Name | 2-(Piperidin-1-yl)ethan-1-amine[5] | 2-(Piperidin-2-yl)ethanamine[7] |

| Common Synonyms | N-(2-Aminoethyl)piperidine, 1-Piperidineethanamine, 2-Piperidinoethylamine, N-Aminoethylpiperidine[5][6] | 2-Aminoethylpiperidine, (1-Piperidin-2-ylethyl)amine, 2-Piperidin-2-yl-ethylamine[7] |

Physicochemical Data for 1-(2-Aminoethyl)piperidine (CAS: 27578-60-5)

The following table summarizes key physical and chemical properties, which are critical for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆N₂ | [5][6] |

| Molecular Weight | 128.22 g/mol | [4][5] |

| Appearance | Clear colourless to yellow liquid | [4] |

| Density | 0.899 g/mL at 25 °C | [4] |

| Boiling Point | 186 °C | [4] |

| Flash Point | 58 °C (136.4 °F) - closed cup | [4] |

| Solubility | Partly miscible in water | [6] |

| EC Number | 248-540-8 | |

| Beilstein/REAXYS | 103469 |

Part 2: Synthesis and Chemical Reactivity

The synthesis of 1-(2-Aminoethyl)piperidine is a foundational process for its subsequent use in more complex molecular assemblies. The chosen synthetic route must be robust, scalable, and yield a product of high purity.

Synthetic Workflow: Reductive Amination

A common and efficient method for synthesizing 1-(2-Aminoethyl)piperidine involves the reductive amination of piperidine with aminoacetaldehyde dimethyl acetal, followed by hydrolysis. This pathway is favored for its high yield and the commercial availability of starting materials.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert argon atmosphere, dissolve piperidine (1.0 eq.) and aminoacetaldehyde dimethyl acetal (1.1 eq.) in a suitable solvent such as methanol.

-

Reductant Addition: Cool the solution to 0 °C using an ice bath. Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq.), in portions to control the exothermic reaction and hydrogen gas evolution.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Acetal Hydrolysis: Upon completion, carefully add aqueous hydrochloric acid (e.g., 3M HCl) to the reaction mixture and stir for 2-4 hours to hydrolyze the acetal protecting group, revealing the primary amine.

-

Workup and Isolation: Basify the mixture with a strong base (e.g., 50% NaOH) to a pH > 12. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure 1-(2-Aminoethyl)piperidine.

Causality Insight: The use of an acetal-protected aminoacetaldehyde is crucial to prevent self-polymerization and unwanted side reactions. The final acidic workup is a self-validating step; successful hydrolysis of the acetal is necessary to yield the desired primary amine.

Visualization of the Synthetic Pathway

Caption: Synthetic workflow for 1-(2-Aminoethyl)piperidine via reductive amination.

Part 3: Analytical Characterization

Rigorous analytical characterization is non-negotiable for confirming the identity, purity, and structure of the synthesized compound. A combination of spectroscopic methods provides a complete molecular picture.

Spectroscopic Profile

The following tables outline the expected spectral data for 1-(2-Aminoethyl)piperidine. This data serves as a benchmark for researchers to validate their synthetic outcomes.

¹H NMR (Proton NMR) Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.75 | t | 2H | -N-CH₂ -CH₂-NH₂ |

| ~2.60 | t | 2H | -N-CH₂-CH₂ -NH₂ |

| ~2.40 | m | 4H | Piperidine H (C2, C6) |

| ~1.55 | m | 4H | Piperidine H (C3, C5) |

| ~1.45 | m | 2H | Piperidine H (C4) |

| ~1.30 | br s | 2H | -NH₂ (exchangeable) |

¹³C NMR (Carbon NMR) Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~58.0 | -N-C H₂-CH₂-NH₂ |

| ~54.5 | Piperidine C (C2, C6) |

| ~39.0 | -N-CH₂-C H₂-NH₂ |

| ~26.0 | Piperidine C (C3, C5) |

| ~24.5 | Piperidine C (C4) |

FT-IR (Infrared) Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3350 - 3250 | N-H Stretch | Primary Amine (-NH₂) |

| 2930 - 2850 | C-H Stretch | Aliphatic (CH₂, CH) |

| ~1590 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| ~1450 | C-H Bend | Aliphatic (CH₂) |

| 1100 - 1000 | C-N Stretch | Aliphatic Amine |

Experimental Protocols for Analysis

Protocol: NMR Spectroscopy [8][9]

-

Sample Preparation: Dissolve 5-10 mg of purified 1-(2-Aminoethyl)piperidine in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) within a 5 mm NMR tube. Add tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, use a standard pulse program with a relaxation delay of 1-2 seconds. For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlet peaks for each unique carbon.

-

Validation: Confirm the exchangeable -NH₂ protons by adding a drop of D₂O to the NMR tube and re-acquiring the ¹H spectrum; the -NH₂ peak should disappear or significantly diminish.

Part 4: Applications in Drug Development & Medicinal Chemistry

1-(2-Aminoethyl)piperidine is not typically an active pharmaceutical ingredient (API) itself, but rather a crucial building block. Its bifunctional nature—a nucleophilic secondary amine within the ring and a reactive primary amine on the side chain—makes it a versatile scaffold for synthesizing more complex molecules with therapeutic potential.[10]

Key Application Areas:

-

Scaffold for Receptor Ligands: The piperidine ring is a common feature in ligands for central nervous system (CNS) targets. The aminoethyl side chain provides a convenient handle for introducing pharmacophores that modulate activity at receptors like sigma (σ), histamine, and serotonin receptors.[11][12][13]

-

Synthesis of Anticancer Agents: It serves as a reactant in the synthesis of novel N-mustards and other analogues being investigated as potential anticancer agents.[10]

-

Development of Enzyme Inhibitors: The molecule is used to build inhibitors for enzymes such as Botulinum Neurotoxin Serotype A.[10]

-

Antimicrobial and Antiviral Research: The scaffold is incorporated into molecules tested against pathogens like P. falciparum (malaria) and Ebola filovirus.[10]

Visualization of Application Logic

Caption: Role of 1-(2-Aminoethyl)piperidine as a versatile synthetic building block.

Part 5: Safety, Handling, and Storage

As with any reactive chemical, adherence to strict safety protocols is mandatory. The information below is a summary and should be supplemented by a thorough review of the full Safety Data Sheet (SDS).[14][15]

Hazard Profile (Based on GHS Classification):

-

Flammable Liquid: The compound has a relatively low flash point and its vapors can form explosive mixtures with air.[16]

-

Skin Corrosion/Irritation: It is corrosive and can cause severe skin burns and eye damage.

-

Acute Toxicity: May be harmful if swallowed or inhaled.[14]

Handling and Personal Protective Equipment (PPE):

-

Ventilation: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles/faceshield.[17]

-

Grounding: Take precautionary measures against static discharge. Use non-sparking tools and ground all containers and receiving equipment during transfers.[16]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[15]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[16]

-

Store away from incompatible materials such as strong oxidizing agents.[14]

References

-

BuyersGuideChem. 2-(Piperidin-1-yl)ethan-1-amine | C7H16N2. [Link]

-

PubChem. N-(2-Aminoethyl)piperidine | C7H16N2 | CID 33944. [Link]

-

Holtschulte, C., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. [Link]

-

Holtschulte, C., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. [Link]

-

PubChem. (r)-alpha-Phenyl-1-piperidineethanamine | C13H22Cl2N2 | CID 134830475. [Link]

-

Chemfinder. 1-2-Aminoethyl-piperidine. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

-

PubChem. Piperidine, 2-((2-(diethylamino)ethoxy)methyl)-1-methyl-. [Link]

-

Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]

-

University of Calgary. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

PubChem. 2-Aminopiperidine | C5H12N2 | CID 421842. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

-

Al-Rawi, J. M. A., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. ResearchGate. [Link]

-

Szałek, K., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. 2-(Piperidin-1-yl)ethan-1-amine | C7H16N2 - BuyersGuideChem [buyersguidechem.com]

- 5. N-(2-Aminoethyl)piperidine | C7H16N2 | CID 33944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(2-Aminoethyl)piperidine, 98% | Fisher Scientific [fishersci.ca]

- 7. 2-(PIPERIDIN-2-YL)ETHAN-1-AMINE - CAS:15932-66-8 - Sunway Pharm Ltd [3wpharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. lehigh.edu [lehigh.edu]

- 10. 1-2-Aminoethyl-piperidine - Chemfinder [chemfinder.co.uk]

- 11. d-nb.info [d-nb.info]

- 12. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. chemos.de [chemos.de]

- 17. enamine.enamine.net [enamine.enamine.net]

The Theoretical Landscape of 2-Piperidineethanamine Derivatives: A Technical Guide for Drug Discovery

This guide provides an in-depth exploration of the theoretical properties of 2-piperidineethanamine derivatives, a scaffold of significant interest in medicinal chemistry. For researchers, scientists, and drug development professionals, understanding the theoretical underpinnings of these molecules is paramount for designing novel therapeutics with enhanced efficacy and specificity. We will delve into the conformational landscape, quantitative structure-activity relationships (QSAR), and molecular docking strategies that are crucial for unlocking the full potential of this versatile chemical class.

Introduction: The Significance of the 2-Piperidineethanamine Scaffold

The piperidine ring is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved pharmaceuticals and biologically active compounds.[1][2] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can be readily functionalized to interact with a wide array of biological targets. The addition of an ethanamine side chain at the 2-position introduces a key basic nitrogen atom and a flexible linker, further expanding the potential for diverse molecular interactions. Derivatives of this scaffold have been investigated for a range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[3][4][5]

This guide will focus on the theoretical and computational approaches that enable a deeper understanding of how structural modifications to the 2-piperidineethanamine core influence its physicochemical properties and, consequently, its biological function.

Conformational Analysis: Dictating Molecular Shape and Function

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. For flexible molecules like 2-piperidineethanamine derivatives, understanding the preferred spatial arrangements of atoms is critical. Conformational analysis allows us to predict the most stable conformers and the energy barriers between them, providing insights into how these molecules might bind to a target receptor.

The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain.[6] However, the introduction of substituents can lead to a variety of conformational isomers, including twist-boat and boat forms, particularly in hindered systems.[6] For 2-piperidineethanamine derivatives, key conformational considerations include:

-

Ring Conformation: The chair form is generally preferred, but the presence of bulky substituents can influence the equilibrium between different chair and boat conformations.

-

Substituent Orientation: Substituents on the piperidine ring can exist in either axial or equatorial positions. The relative stability of these orientations is influenced by steric and electronic effects.[7] For instance, in some N-acylpiperidines, a pseudoallylic strain can favor an axial orientation for a 2-substituent.[8]

-

Side Chain Torsion: The rotational freedom of the ethanamine side chain allows it to adopt various orientations relative to the piperidine ring, which can significantly impact receptor binding.

Theoretical Methodologies for Conformational Analysis

Computational methods are indispensable for exploring the conformational space of 2-piperidineethanamine derivatives.

-

Molecular Mechanics (MM): This method uses classical physics to calculate the potential energy of a molecule as a function of its atomic coordinates. Force fields like MMFF94 and Tripos are commonly used to perform conformational searches and identify low-energy conformers.[9]

-

Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and are often used to refine the energies of conformers identified by MM methods.[10]

A typical workflow for conformational analysis is depicted below:

Caption: Workflow for Computational Conformational Analysis.

Quantitative Structure-Activity Relationship (QSAR): Decoding the Molecular Blueprint for Activity

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the potency of novel derivatives and guide the design of more effective drugs.[11]

For 2-piperidineethanamine derivatives, various 2D and 3D QSAR approaches can be employed:

-

2D-QSAR: This method correlates biological activity with 2D descriptors such as physicochemical properties (e.g., logP, molar refractivity) and topological indices.[12]

-

3D-QSAR: These methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D structure of the molecules and their interaction fields (steric, electrostatic, hydrophobic).[13][14]

Building a Predictive QSAR Model

The development of a robust QSAR model involves several key steps:

-

Data Set Preparation: A diverse set of 2-piperidineethanamine derivatives with experimentally determined biological activities is required.

-

Molecular Descriptor Calculation: A wide range of descriptors is calculated for each molecule.

-

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build the QSAR equation.[15]

-

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.[11]

The following diagram illustrates the general workflow for a QSAR study:

Caption: A Simplified Workflow for Molecular Docking Studies.

Synthesis and Spectroscopic Characterization: Bridging Theory and Practice

While this guide focuses on theoretical properties, it is essential to acknowledge the synthesis and experimental characterization that validate computational predictions. The synthesis of 2-piperidineethanamine derivatives can be achieved through various organic chemistry reactions, such as the reduction of corresponding pyridines or the functionalization of pre-existing piperidine scaffolds. [1][16] Spectroscopic techniques are crucial for confirming the structure and purity of the synthesized compounds:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, which is invaluable for confirming the structure and for conformational analysis. [17][18]* Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. [17]* Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity. [4] The integration of theoretical predictions with experimental data is a powerful strategy for accelerating the drug discovery process.

Conclusion and Future Directions

The theoretical properties of 2-piperidineethanamine derivatives offer a rich landscape for exploration in drug discovery. By leveraging computational tools for conformational analysis, QSAR modeling, and molecular docking, researchers can gain a deeper understanding of the structure-activity relationships within this chemical class. This knowledge is instrumental in designing novel compounds with optimized biological activity and improved pharmacokinetic profiles.

Future research in this area will likely focus on the application of more advanced computational methods, such as molecular dynamics simulations to study the dynamic behavior of ligand-receptor complexes, and the use of artificial intelligence and machine learning to develop more accurate predictive models. The continued synergy between theoretical and experimental approaches will undoubtedly lead to the discovery of new and effective therapeutics based on the versatile 2-piperidineethanamine scaffold.

References

-

New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

-

Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. (2021). PubMed. Retrieved January 13, 2026, from [Link]

-

Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

-

Synthesis, Characterization, DFT Studies and Molecular Docking Investigation of 2-oxo-Ethyl Piperidine Pentanamide-derived Sulfonamides as Anti-diabetic Agents. (2022). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease. (2015). PubMed. Retrieved January 13, 2026, from [Link]

-

SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. (n.d.). Ovidius University Annals of Chemistry. Retrieved January 13, 2026, from [Link]

-

Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

-

(PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

-

2D & 3D-QSAR Study on Novel Piperidine and Piperazine Derivatives as Acetylcholinesterase Enzyme Inhibitors. (2018). PubMed. Retrieved January 13, 2026, from [Link]

-

Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

-

Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. (2020). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. (n.d.). Indian Academy of Sciences. Retrieved January 13, 2026, from [Link]

-

3D QSAR studies on new piperazine derivatives with antihistamine and antibradykinin effects. (2000). PubMed. Retrieved January 13, 2026, from [Link]

-

Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. (2022). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

-

Conformational analysis of piperazine and piperidine analogs of GBR 12909: stochastic approach to evaluating the effects of force fields and solvent. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

-

Conformational analysis of 2-substituted piperazines. (2016). PubMed. Retrieved January 13, 2026, from [Link]

-

Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

-

2D and 3D QSAR models for identifying diphenylpyridylethanamine based inhibitors against cholesteryl ester transfer protein. (2015). PubMed. Retrieved January 13, 2026, from [Link]

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

-

2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as D3R-Selective Ligands for 3D-QSAR, Docking and Molecular Dynamics Simulation Studies. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

-

Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (2023). ChemRxiv. Retrieved January 13, 2026, from [Link]

-

Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. (2025). ResearchGate. Retrieved January 13, 2026, from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ias.ac.in [ias.ac.in]

- 7. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Conformational analysis of piperazine and piperidine analogs of GBR 12909: stochastic approach to evaluating the effects of force fields and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2D and 3D QSAR models for identifying diphenylpyridylethanamine based inhibitors against cholesteryl ester transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2D & 3D-QSAR Study on Novel Piperidine and Piperazine Derivatives as Acetylcholinesterase Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3D QSAR studies on new piperazine derivatives with antihistamine and antibradykinin effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I) - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Versatile Scaffold: A Technical Guide to the History and Synthesis of 2-Piperidineethanamine

Foreword for the Modern Researcher

In the landscape of medicinal chemistry, the piperidine ring stands as a cornerstone scaffold, integral to the architecture of a multitude of therapeutic agents.[1] Its prevalence in over twenty classes of pharmaceuticals underscores its significance in drug design and development.[1] This technical guide delves into the history and synthesis of a specific, yet representative, member of this family: 2-Piperidineethanamine. While the annals of chemistry may not pinpoint a singular "discovery" of this molecule in the way a natural product is isolated, its existence is a logical and inevitable outcome of the systematic exploration of piperidine chemistry. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the historical context, synthetic evolution, and practical application of this valuable chemical entity. We will explore the fundamental chemical principles that led to its synthesis and discuss the broader implications of the piperidine scaffold in the quest for novel therapeutics.

Part 1: A Legacy of Discovery - The Genesis of the Piperidine Ring

The story of 2-Piperidineethanamine is intrinsically linked to the broader history of its parent heterocycle, piperidine. The piperidine nucleus was first isolated and named in the mid-19th century. The Scottish chemist Thomas Anderson reported his work on the compound in 1850, and independently, the French chemist Auguste Cahours described it in 1852.[2] Both chemists derived piperidine from the reaction of piperine, the pungent compound in black pepper, with nitric acid, which aptly gave the new compound its name from the Latin word for pepper, Piper.[2]

The late 19th and early 20th centuries witnessed a surge in the exploration of catalytic hydrogenation, a transformative technique in organic synthesis. This period laid the groundwork for the industrial production of piperidine from pyridine, its aromatic precursor. The fundamental reaction, the addition of three molecules of hydrogen across the pyridine ring, remains the most direct and atom-economical route to the saturated heterocycle.[2]

The synthesis of substituted piperidines, including 2-Piperidineethanamine, followed as a natural progression of this foundational work. The development of robust catalysts and high-pressure reaction technologies enabled the reduction of a wide variety of substituted pyridines, paving the way for the creation of a vast library of piperidine derivatives for chemical and pharmacological investigation.

Part 2: The Synthesis of 2-Piperidineethanamine - From Pyridine to Saturated Scaffold

The primary and most industrially viable method for the synthesis of 2-Piperidineethanamine is the catalytic hydrogenation of its aromatic precursor, 2-(2-aminoethyl)pyridine. This process, while conceptually simple, requires careful control of reaction conditions to achieve high yield and selectivity.

Core Synthetic Strategy: Catalytic Hydrogenation

The hydrogenation of the pyridine ring is a thermodynamically favorable but kinetically challenging transformation due to the aromatic stability of the heterocycle. Overcoming this kinetic barrier necessitates the use of active catalysts and often, elevated temperatures and pressures.

Experimental Protocol: Catalytic Hydrogenation of 2-(2-aminoethyl)pyridine

This protocol is a representative procedure based on established methods for pyridine reduction.

Materials:

-

2-(2-aminoethyl)pyridine

-

Rhodium on carbon (5% Rh/C) or Platinum(IV) oxide (PtO₂)

-

Ethanol or Methanol (anhydrous)

-

High-pressure autoclave reactor equipped with a magnetic stirrer and temperature control

-

Hydrogen gas (high purity)

-

Inert gas (Nitrogen or Argon)

-

Filtration apparatus (e.g., Celite® pad)

Procedure:

-

Catalyst Charging: In a glass liner for the autoclave, place the 2-(2-aminoethyl)pyridine (1.0 equivalent). Under a stream of inert gas, carefully add the catalyst (typically 1-5 mol% of the rhodium or platinum).

-

Solvent Addition: Add anhydrous ethanol or methanol to the liner to dissolve the substrate, typically to a concentration of 0.1-0.5 M.

-

Reactor Assembly and Purging: Place the liner inside the high-pressure autoclave. Seal the reactor according to the manufacturer's instructions. Purge the reactor vessel three times with an inert gas to remove any residual air, followed by three purges with hydrogen gas.

-

Reaction Execution: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 atm). Begin stirring and heat the reaction to the target temperature (usually between 80-150 °C). The optimal conditions may vary depending on the specific catalyst and substrate concentration.

-

Monitoring and Completion: The reaction progress can be monitored by the cessation of hydrogen uptake. The reaction is typically run for 12-24 hours.

-

Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with an inert gas.

-

Catalyst Removal: Open the reactor and dilute the reaction mixture with additional solvent. Carefully filter the mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water immediately after filtration.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-Piperidineethanamine.

-

Purification: The crude product can be purified by vacuum distillation to afford the final product.

Causality in Experimental Choices

-

Catalyst Selection: Platinum group metals are highly effective for pyridine hydrogenation. Rhodium and platinum catalysts are often chosen for their high activity, allowing for lower catalyst loading and milder reaction conditions compared to catalysts like Raney Nickel.

-

Solvent: Anhydrous alcohols like ethanol and methanol are common solvents as they readily dissolve the substrate and are relatively inert under hydrogenation conditions.

-

Pressure and Temperature: The aromaticity of the pyridine ring necessitates energy input to facilitate the reduction. High pressure increases the concentration of hydrogen on the catalyst surface, while elevated temperature provides the necessary activation energy.

Visualization of the Synthetic Workflow

Caption: General workflow for the synthesis of 2-Piperidineethanamine.

Part 3: The Piperidine Scaffold in Drug Development - A Universe of Biological Activity

While specific pharmacological data for 2-Piperidineethanamine is not extensively documented in publicly available literature, the broader family of piperidine derivatives represents a treasure trove of biological activity. The piperidine ring is a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.

The versatility of the piperidine moiety stems from several key features:

-

Structural Rigidity and Conformational Flexibility: The chair conformation of the piperidine ring provides a defined three-dimensional structure, which can be crucial for specific receptor binding. At the same time, ring flipping allows for conformational adaptation.

-

Basic Nitrogen Atom: The nitrogen atom can act as a hydrogen bond acceptor or can be protonated at physiological pH, forming a key ionic interaction with biological targets.

-

Synthetic Tractability: The piperidine ring is synthetically accessible and can be readily functionalized at various positions, allowing for the fine-tuning of pharmacological properties.

Table 1: Examples of Piperidine-Containing Drugs and their Applications

| Drug Name | Therapeutic Class | Key Structural Feature |

| Donepezil | Acetylcholinesterase inhibitor (Alzheimer's disease) | N-benzylpiperidine moiety |

| Methylphenidate | CNS stimulant (ADHD) | Piperidine ring fused to a phenyl group |

| Fentanyl | Opioid analgesic | N-acyl-4-anilinopiperidine core |

| Haloperidol | Antipsychotic | 4-substituted piperidine derivative |

| Risperidone | Atypical antipsychotic | Piperidine ring linked to a benzisoxazole moiety |

The diverse applications of these drugs highlight the remarkable ability of the piperidine scaffold to serve as a foundation for molecules targeting a wide range of biological systems. While the specific biological targets of 2-Piperidineethanamine remain to be fully elucidated, its structural similarity to other bioactive small molecules suggests its potential as a building block in the development of novel therapeutic agents.

Future Directions and the Untapped Potential of 2-Piperidineethanamine

The lack of extensive public data on the specific biological activity of 2-Piperidineethanamine presents an opportunity for further investigation. High-throughput screening of this and other simple piperidine derivatives against a panel of biological targets could uncover novel pharmacological activities. Furthermore, its bifunctional nature, with a primary amine at the terminus of the ethyl chain and a secondary amine within the piperidine ring, makes it an attractive starting point for the synthesis of more complex molecules through techniques like parallel synthesis and diversity-oriented synthesis.

Conclusion

2-Piperidineethanamine, while not a compound with a celebrated moment of discovery, represents a fundamental and valuable building block in the world of organic and medicinal chemistry. Its history is rooted in the pioneering work on the hydrogenation of pyridines, a testament to the enduring power of this synthetic transformation. The piperidine scaffold, of which 2-Piperidineethanamine is a simple yet elegant example, continues to be a source of inspiration for the design of new drugs that address a myriad of human diseases. This guide has aimed to provide a comprehensive overview of the historical context, synthetic methodology, and broader significance of this important chemical entity, with the hope of inspiring further research and innovation in the field.

References

- Arumugam, N., et al. (2021). Spirooxindolopyrrolidine-embedded piperidinone with potential anticancer activity. Journal of Molecular Structure, 1230, 129877.

- Cahours, A. (1852). Recherches sur un nouvel alcali organique dérivé de la pipérine. Annales de Chimie et de Physique, 34, 481-507.

-

Donepezil. In DrugBank Online. Retrieved from [Link]

- Rubiralta, M., et al. (1991). Piperidones: from alkaloids to pseudopeptides. Progress in Heterocyclic Chemistry, 3(1), 234-261.

- Schultz, A. G. (1984). Synthesis of piperidine alkaloids. Chemical Reviews, 84(1), 81-105.

-

Vitaku, E., et al. (2024). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 29(1), 123.[1]

Sources

spectroscopic data (NMR, IR, MS) of 2-Piperidineethanamine

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Piperidineethanamine

Authored by: A Senior Application Scientist

Foreword: The Analytical Imperative for 2-Piperidineethanamine

2-Piperidineethanamine, also known as 1-(2-Aminoethyl)piperidine (CAS No: 27578-60-5), is a key bifunctional molecule featuring a tertiary amine within a piperidine ring and a primary terminal amine.[1] This structural arrangement makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and specialized polymers. Its utility in creating linkage isomers of nickel complexes highlights its importance in coordination chemistry.

Given its role as a precursor, unambiguous structural confirmation and purity assessment are paramount. A multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides a comprehensive and self-validating analytical framework. This guide presents a detailed examination of the spectroscopic signature of 2-Piperidineethanamine, moving beyond mere data presentation to explain the causal relationships between molecular structure and spectral output. The methodologies described herein are designed to ensure scientific rigor and data integrity for researchers in drug discovery and chemical synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—it provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Causality in NMR Experimental Design

The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for amines and its relatively simple solvent signal. However, the acidic nature of the deuterium in CDCl₃ can lead to proton-deuterium exchange with the amine N-H protons, causing their signals to broaden or even disappear. Adding a drop of D₂O can be used as a confirmatory test, as it will rapidly exchange with the N-H protons, causing their signal to vanish from the ¹H NMR spectrum. Tetramethylsilane (TMS) is added as an internal standard because it is chemically inert and its 12 equivalent protons produce a sharp singlet at 0.00 ppm, providing a reliable reference point.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of 2-Piperidineethanamine in 0.6-0.7 mL of Chloroform-d (CDCl₃) in a 5 mm NMR tube.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm).

-

¹H NMR Acquisition : Record the proton NMR spectrum on a 300 or 400 MHz spectrometer. Key parameters typically include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Record the carbon NMR spectrum on the same instrument, typically operating at 75 or 100 MHz. A proton-decoupled sequence is standard to produce a spectrum with singlets for each unique carbon atom. A longer acquisition time with more scans (e.g., 1024 or more) is necessary due to the lower natural abundance of the ¹³C isotope.

Data Interpretation and Structural Validation

¹H NMR Spectral Data

The ¹H NMR spectrum provides a detailed map of the proton environments in 2-Piperidineethanamine.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Proton) |

| ~2.70 | Triplet | 2H | -CH₂-NH₂ |

| ~2.45 | Triplet | 2H | Piperidine-CH₂-CH₂-NH₂ |

| ~2.35 | Broad Multiplet | 4H | -N-(CH₂)₂- (Piperidine C2, C6) |

| ~1.55 | Multiplet | 4H | -CH₂-CH₂-CH₂- (Piperidine C3, C5) |

| ~1.40 | Multiplet | 2H | -CH₂-CH₂-CH₂- (Piperidine C4) |

| ~1.25 | Broad Singlet | 2H | -NH₂ |

Data synthesized from typical values for similar structures and publicly available spectra.[2][3]

Expert Analysis :

-

The two triplets at ~2.70 and ~2.45 ppm are characteristic of an ethyl bridge between two different nitrogen atoms. The downfield shift of the methylene group at ~2.70 ppm is due to its direct attachment to the electron-withdrawing primary amino group.

-

The broad multiplet around 2.35 ppm corresponds to the four protons on the carbons adjacent to the nitrogen within the piperidine ring (C2 and C6). Their chemical equivalence and coupling to neighboring protons result in a complex signal.

-

The signals for the remaining piperidine ring protons (~1.55 and ~1.40 ppm) appear further upfield, consistent with their more shielded, aliphatic environment.

-

The primary amine protons appear as a broad singlet around 1.25 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. This peak would disappear upon shaking the sample with D₂O.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments.

| Chemical Shift (δ) ppm | Assignment (Carbon) |

| ~59.5 | Piperidine-CH₂-CH₂-NH₂ |

| ~54.5 | -N-(CH₂)₂- (Piperidine C2, C6) |

| ~41.5 | -CH₂-NH₂ |

| ~26.0 | -CH₂-CH₂-CH₂- (Piperidine C3, C5) |

| ~24.5 | -CH₂-CH₂-CH₂- (Piperidine C4) |

Data sourced from SpectraBase and PubChem.[2]

Expert Analysis :

-

The spectrum shows five distinct carbon signals, consistent with the molecular structure's symmetry (C2/C6 and C3/C5 are equivalent).

-